

Biosynthetic pathway of nikkomycin pseudo-J

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Compound Focus: Nikkomycin pseudo-J

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Nikkomycin Biosynthetic Gene Cluster

Nikkomycins are produced by *Streptomyces* strains like *S. ansochromogenes* and *S. tendae* [1] [2]. The biosynthetic gene cluster (**san** cluster in *S. ansochromogenes*; **nik** cluster in *S. tendae*) contains over 20 open reading frames organized into several transcriptional units [3] [4].

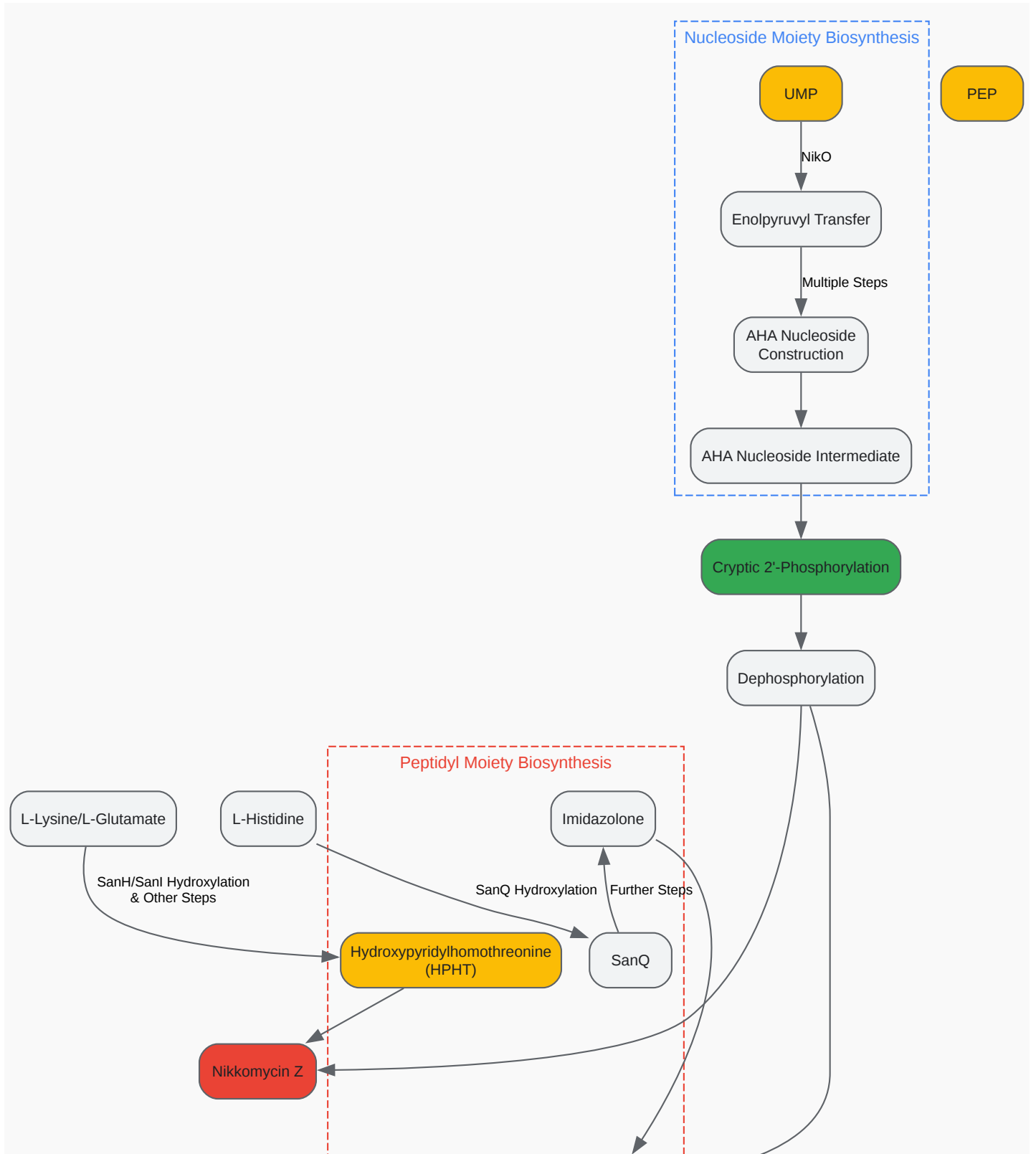
The table below summarizes the functions of key genes and their products in the pathway:

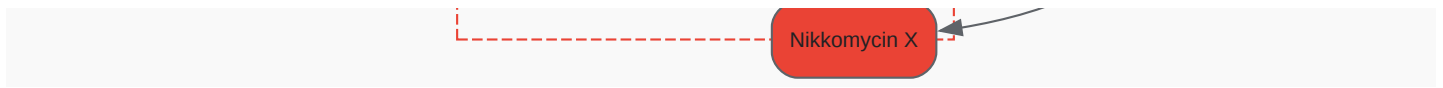
Gene	Gene Product / Enzyme	Function in Biosynthesis
<i>nikO</i> / <i>sanO</i>	Enolpyruvyl transferase (NikO)	Transfers enolpyruvyl moiety from PEP to 3'-OH of UMP; first step in aminohexuronic acid (AHA) formation [5].
<i>sanP</i> / <i>nikP</i>	Not fully characterized	Essential for biosynthesis of imidazolone base (unique to nikkomycin X) [2].
<i>sanH</i>	Cytochrome P450 monooxygenase	Hydroxylation of pyridyl residue (in peptidyl moiety) [6].
<i>sanI</i>	Ferredoxin	Electron donor for SanH [6].
<i>sanQ</i>	Cytochrome P450 monooxygenase	Hydroxylation of L-histidine (in imidazolone base biosynthesis) [6].

Gene	Gene Product / Enzyme	Function in Biosynthesis
<i>sanG</i>	Pathway-specific regulator (SARP)	Transcriptional activator; controls expression of <i>sanO-V</i> and <i>sanN-I</i> operons [3] [4].
<i>sabR</i>	Pleiotropic regulator (TetR-family)	Enhances nikkomycin production by binding to <i>sanG</i> promoter (SARE sequence) [3] [4].
<i>adpA-L</i>	Global pleiotropic regulator	Positively controls transcription of <i>sanG</i> [7].

Overview of the Biosynthetic Pathway

The following diagram summarizes the core nikkomycin biosynthetic pathway, highlighting key steps and the unique "cryptic phosphorylation" mechanism:





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Core nikkomycin biosynthetic pathway. The nucleoside moiety (AHA) is built from UMP and PEP, proceeding through a cryptic 2'-phosphorylation later removed. The peptidyl moieties (HPHT for nikkomycin Z, imidazolone for nikkomycin X) are synthesized from distinct amino acid precursors.

Key Enzymatic Mechanisms and Regulation

Enolpyruvyl Transfer by NikO

- **Catalytic Function:** NikO is a PEP-utilizing enzyme that transfers an enolpyruvyl moiety from PEP to the 3'-hydroxyl group of UMP, forming the foundation of the aminohexuronic acid (AHA) nucleoside [5].
- **Structural Insights:** NikO shares structural homology with other enolpyruvyl transferases like MurA. It undergoes a substrate-induced conformational change and contains an active-site cysteine (Cys130) critical for catalysis [5].
- **Inhibition:** NikO is inhibited by the antibiotic fosfomicin, which alkylates Cys130 [5].

Cryptic Phosphorylation

A unique **cryptic phosphorylation** occurs during AHA biosynthesis [8]:

- A **2'-phosphorylation** is introduced on a biosynthetic intermediate in an early step (third of seven steps).
- This phosphate group is **retained** throughout the subsequent steps of the pathway.
- It is **removed in the final step**, just before the mature nikkomycin is produced. This modification is thought to protect reactive intermediates or control pathway flux [8].

Regulatory Network

Nikkomycin biosynthesis is controlled by a multi-layered regulatory network:

- **Pathway-Specific Regulation:** The **SanG** protein, a *Streptomyces* antibiotic regulatory protein (SARP), directly activates the transcription of key operons (*sanO-V* and *sanN-I*) [3] [4].
- **Pleiotropic Regulation:** The **SabR** protein binds to a specific site (SARE) in the *sanG* promoter region, enhancing its transcription and thereby boosting nikkomycin production [3] [4].
- **Global Regulation:** The global regulator **AdpA-L** directly controls the expression of *sanG*, linking nikkomycin production to the broader physiological state of the cell [7].

Key Experimental Protocols

Gene Disruption/Deletion for Functional Analysis

- **Purpose:** To determine the function of a specific gene (*sanH*, *sanP*, *sabR*, etc.) in the biosynthetic pathway or its regulation [2] [6] [4].
- **Typical Workflow:**
 - **Vector Construction:** A DNA fragment internal to the target gene is cloned into a non-replicating plasmid, often containing an antibiotic resistance marker (e.g., apramycin, kanamycin).
 - **Conjugal Transfer:** The plasmid is introduced into *Streptomyces* cells via conjugation from *E. coli*.
 - **Selection and Screening:** Exconjugants are selected with antibiotics. Double-crossover events result in gene replacement/disruption, which can be confirmed by PCR or Southern blotting.
 - **Phenotype Analysis:** The mutant strain is fermented, and its metabolic profile is compared to the wild-type using HPLC and bioassays to identify accumulated intermediates or abolished production [2] [6].

Enzyme Activity Assay for NikO

- **Purpose:** To measure the catalytic activity of the enolpyruvyl transferase NikO and characterize inhibitors [5].
- **Methodology:**
 - **Reaction Mix:** Contains UMP, PEP, MgCl₂, and NikO enzyme in buffer.

- **Coupled Assay:** The release of inorganic phosphate (Pi) during the reaction is quantified using a **malachite green** phosphate detection kit.
- **Kinetics & Inhibition:** Activity is measured for wild-type and mutant NikO (e.g., C130A, D342A). Inhibition is tested by pre-incubating NikO with fosfomycin, with or without substrates [5].

DNA-Protein Interaction Studies (EMSA & Footprinting)

- **Purpose:** To confirm direct binding of a regulatory protein (e.g., SabR) to a specific DNA sequence (e.g., *sanG* promoter) [4].
- **Electrophoretic Mobility Shift Assay (EMSA):**
 - Purified, His-tagged SabR is incubated with a labeled DNA probe.
 - Protein-DNA complexes have reduced mobility in a native polyacrylamide gel, visible as a "shifted" band [4].
- **DNase I Footprinting:**
 - SabR is bound to an end-labeled DNA fragment.
 - Partial digestion with DNase I cleaves unprotected DNA. The region bound by SabR is protected, appearing as a "footprint" (gap) on the sequencing gel, revealing the exact binding sequence (SARE) [4].

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